molecular formula C9H14OS2 B5772929 (5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol

(5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol

Cat. No.: B5772929
M. Wt: 202.3 g/mol
InChI Key: WUXNTJZTKSZGLT-UHFFFAOYSA-N
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Description

(5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features an ethyl group and an ethylsulfanyl group attached to the thiophene ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol can be achieved through several methods:

    Starting from Thiophene: The thiophene ring can be functionalized by introducing the ethyl and ethylsulfanyl groups through Friedel-Crafts alkylation and thiolation reactions, respectively. The methanol group can be introduced via a hydroxymethylation reaction.

    Using Pre-functionalized Precursors: Pre-functionalized thiophene derivatives can be used as starting materials, which can then be further modified to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The thiophene ring can undergo reduction reactions to form dihydrothiophene derivatives.

    Substitution: The ethyl and ethylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological systems due to its unique functional groups.

    Medicine: May serve as a precursor for the development of pharmaceutical compounds.

    Industry: Could be used in the production of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of (5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol would depend on its specific application. In general, the compound’s functional groups can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and its substituents can participate in various chemical reactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a simple sulfur-containing heterocycle.

    2-ethylthiophene: A thiophene derivative with an ethyl group.

    2-ethylsulfanylthiophene: A thiophene derivative with an ethylsulfanyl group.

Uniqueness

(5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

(5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS2/c1-3-8-5-7(6-10)9(12-8)11-4-2/h5,10H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXNTJZTKSZGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)SCC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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